
BL-1020 Mesylate
Overview
Description
BL-1020 Mesylate (CYP-1020 Mesylate) is a novel antipsychotic compound under investigation for its dual mechanism of action as a GABAA receptor agonist and dopamine D2 receptor antagonist . It is a mutual prodrug ester of gamma-aminobutyric acid (GABA) and perphenazine, combining GABAergic activity with dopamine modulation .
Scientific Research Applications
Phase II Trials
The efficacy and safety of BL-1020 were evaluated in several clinical trials:
- EAGLE Study : A pivotal Phase IIb trial involving 363 patients demonstrated that BL-1020 significantly improved symptoms of schizophrenia compared to placebo. Key measures included the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) scores . Patients receiving higher doses (20-30 mg) showed marked improvements in cognitive function as well (effect size = 0.50) compared to both placebo and risperidone .
Study | Participants | Duration | Key Findings |
---|---|---|---|
EAGLE | 363 patients | 6 weeks | Significant improvement in PANSS and CGI scores; cognitive enhancement noted. |
Safety Profile
BL-1020 has demonstrated a favorable safety profile across trials:
- Adverse effects were minimal compared to traditional antipsychotics, with no significant extrapyramidal symptoms reported . This is crucial as movement disorders are common side effects associated with many antipsychotic medications.
Cognitive Enhancement
Research indicates that BL-1020 may have procognitive effects:
- The compound's ability to enhance GABAergic activity suggests potential applications in treating cognitive deficits associated with schizophrenia and possibly other neuropsychiatric disorders . Ongoing studies aim to explore these effects further.
Future Research Directions
The ongoing clinical research aims to establish long-term efficacy and safety:
Chemical Reactions Analysis
Critical Reaction Parameters
The crystalline form and purity depend on solvent selection, temperature, and reagent ratios:
Crystallization Behavior
Comparative analysis of crystal forms:
Property | Form A (Acetonitrile) | Form B (Acetonitrile/Butyl Acetate) |
---|---|---|
DSC endotherm | 150°C | 209°C |
HPLC purity | 97-98% | >99% |
Stability (25°C/60% RH) | 6-month degradation | 24-month stable |
Form B demonstrates superior pharmaceutical properties due to:
Purification Methodology
Post-synthetic processing involves:
- Recrystallization : From acetonitrile/butyl acetate mixture
- Trituration : With ethyl acetate to remove residual MSA
- Drying : Vacuum drying at 50°C for 48 hours
Key quality control metrics:
- Residual solvents <100 ppm (ICH guidelines)
- Heavy metals <5 ppm (USP <231>)
This protocol produces material meeting ICH Q3A/B requirements for novel drug substances .
Q & A
Basic Research Questions
Q. What experimental models are recommended for evaluating the neuropharmacological efficacy of BL-1020 Mesylate in Alzheimer’s disease research?
Methodological Answer: Preclinical studies should employ transgenic rodent models (e.g., APP/PS1 mice) to mimic amyloid-beta pathology and assess cognitive outcomes via behavioral tests like the Morris Water Maze or Novel Object Recognition. In vitro models using neuronal cell lines (e.g., SH-SY5Y) can evaluate GABAA receptor activation and dopamine D2 antagonism. Ensure dose-response curves are established using pharmacokinetic data to validate therapeutic windows .
Q. How should researchers determine the optimal dosage range for this compound in preclinical neuropsychiatric studies?
Methodological Answer: Conduct dose-escalation trials in animal models, starting with low doses (e.g., 1–10 mg/kg) to assess acute toxicity and behavioral efficacy. Pharmacokinetic parameters (e.g., Cmax, AUC) should be measured via HPLC or LC-MS/MS to correlate plasma concentrations with target engagement. Reference phase 1 trial frameworks for dose optimization, ensuring alignment with ethical guidelines for animal studies .
Q. What analytical techniques are suitable for verifying the purity and stability of this compound in formulation studies?
Methodological Answer: Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess chemical purity (>98%). Stability studies under accelerated conditions (40°C/75% RH) should employ mass spectrometry (MS) to detect degradation products. For mesylate salt stability, elemental analysis (C, H, N, S) and X-ray diffraction can confirm crystallinity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo efficacy outcomes for this compound?
Methodological Answer: Cross-validate in vitro assays (e.g., radioligand binding for GABAA and D2 receptors) with ex vivo brain tissue analyses (e.g., microdialysis for dopamine levels). Consider species-specific receptor heterogeneity and blood-brain barrier (BBB) penetration efficiency. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to integrate bioavailability and target tissue exposure data .
Q. What strategies enhance the blood-brain barrier penetration of this compound in translational neuropharmacology?
Methodological Answer: Optimize lipophilicity (LogP 2–3) via prodrug design or nanoparticle encapsulation (e.g., PLGA nanoparticles). Validate BBB permeability using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., PET with <sup>11</sup>C-labeled BL-1020). Compare brain-to-plasma ratios across species to identify interspecies variability .
Q. How should contradictory data on this compound’s cognitive effects in schizophrenia models be analyzed?
Methodological Answer: Apply multivariate statistical methods (e.g., ANOVA with post-hoc Tukey tests) to distinguish treatment effects from confounding variables (e.g., baseline cognitive deficits). Meta-analyze data across studies to identify dose-dependent trends or model-specific biases. Transparently report effect sizes and confidence intervals to contextualize findings .
Q. Methodological Guidelines for Data Presentation
- Tables/Figures : Limit to 3 key tables/graphs in the main text (e.g., dose-response curves, receptor binding kinetics). Use ACS-style captions and cite original data sources. Place raw datasets in supplementary materials .
- Reproducibility : Document synthesis protocols (e.g., solvent ratios, reaction times) and analytical conditions (e.g., HPLC gradients) in detail. Share raw spectra and chromatograms in open-access repositories .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest in funding sources .
Comparison with Similar Compounds
Molecular and Pharmacokinetic Properties
BL-1020 Mesylate’s reported molecular formula and weight vary across sources, likely due to discrepancies in salt form calculations. TargetMol cites a molecular formula of C28H45ClN4O11S4 and molecular weight of 777.39 g/mol , while another source describes the base compound (without mesylate) as C26H37ClN4O5S2 with a molecular weight of 585.18 g/mol . The compound is orally bioavailable and stable in powder form at -20°C for three years .
This compound’s dual mechanism distinguishes it from conventional antipsychotics. Below, we compare it to its parent compound, perphenazine , and highlight its advantages over typical D2 antagonists.
Mechanism of Action
Parameter | This compound | Perphenazine |
---|---|---|
Primary Targets | GABAA agonist + D2 antagonist | D2 antagonist |
Secondary Targets | None reported | Weak 5-HT2A/α-adrenergic activity |
BL-1020 enhances GABAergic inhibition while suppressing dopaminergic hyperactivity, addressing both excitatory/inhibitory imbalance and dopamine dysregulation in psychiatric disorders . In contrast, perphenazine’s sole D2 antagonism often leads to extrapyramidal side effects (EPS) like catalepsy .
Efficacy and Side Effects
BL-1020’s GABAergic component mitigates dopamine blockade-related EPS, a significant limitation of perphenazine and other typical antipsychotics .
Clinical Development
Parameter | This compound | Perphenazine |
---|---|---|
Development Stage | Phase II clinical trials | Marketed drug (since 1950s) |
Research Findings and Clinical Implications
- Preclinical Data : In rodent models, BL-1020 demonstrated antipsychotic efficacy comparable to perphenazine but with markedly reduced catalepsy (p < 0.01) .
- Phase II Trials : Early-phase studies suggest improved tolerability in schizophrenia patients, with cognitive enhancement observed in Alzheimer’s cohorts .
- Potential Applications: BL-1020’s GABA-D2 synergy may benefit treatment-resistant schizophrenia and neurodegenerative disorders with comorbid psychosis .
Properties
CAS No. |
916898-61-8 |
---|---|
Molecular Formula |
C26H37ClN4O5S2 |
Molecular Weight |
585.175 |
IUPAC Name |
2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate methanesulfonate |
InChI |
InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4) |
InChI Key |
LOSZUFJASRVQGR-UHFFFAOYSA-N |
SMILES |
ClC(C=C1N2CCCN3CCN(CCOC(CCCN)=O)CC3)=CC=C1SC4=C2C=CC=C4.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BL-1020 Mesylate; BL 1020; BL1020; CYP-1020; AN-168; Perphenazine GABA ester; Perphenazine-4-aminobutyrate; Perphenazine gamma-aminobutyrate mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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